molecular formula C12H15F2NO2 B13034369 (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine

Katalognummer: B13034369
Molekulargewicht: 243.25 g/mol
InChI-Schlüssel: YAESKNBSDCPNNE-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine is a synthetic organic compound that features a dioxolane ring substituted with difluorobenzene and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through a cyclization reaction involving a diol and an aldehyde or ketone.

    Introduction of the Difluorobenzene Group: The difluorobenzene moiety can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorobenzene group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction could produce secondary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine: Similar structure with a shorter carbon chain.

    (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)hexan-1-amine: Similar structure with a longer carbon chain.

    (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-2-amine: Similar structure with the amine group on a different carbon.

Uniqueness

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H15F2NO2

Molekulargewicht

243.25 g/mol

IUPAC-Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)pentan-1-amine

InChI

InChI=1S/C12H15F2NO2/c1-2-3-6-9(15)8-5-4-7-10-11(8)17-12(13,14)16-10/h4-5,7,9H,2-3,6,15H2,1H3/t9-/m0/s1

InChI-Schlüssel

YAESKNBSDCPNNE-VIFPVBQESA-N

Isomerische SMILES

CCCC[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N

Kanonische SMILES

CCCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.